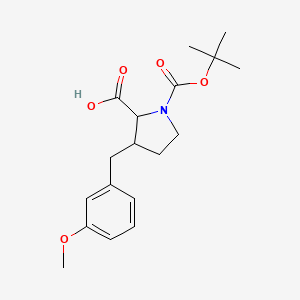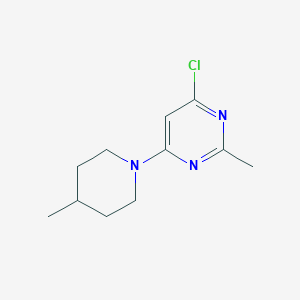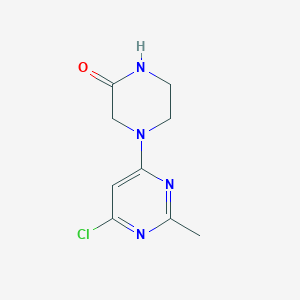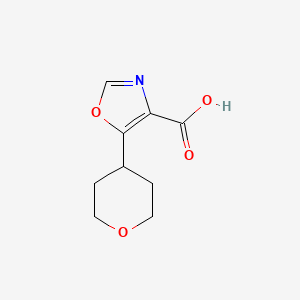
1-(tert-Butoxycarbonyl)-3-(3-methoxybenzyl)proline
Overview
Description
1-(tert-Butoxycarbonyl)-3-(3-methoxybenzyl)proline is a synthetic organic compound that belongs to the class of proline derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methoxybenzyl group attached to the proline ring. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
The synthesis of 1-(tert-Butoxycarbonyl)-3-(3-methoxybenzyl)proline typically involves the following steps:
Protection of Proline: The proline molecule is first protected by introducing the tert-butoxycarbonyl group. This is usually achieved by reacting proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of Methoxybenzyl Group: The protected proline is then reacted with 3-methoxybenzyl bromide in the presence of a base like potassium carbonate (K2CO3) to introduce the methoxybenzyl group.
Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-3-(3-methoxybenzyl)proline undergoes various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine, which can then undergo further substitution reactions.
Common reagents and conditions used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and amines.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-3-(3-methoxybenzyl)proline has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various complex organic molecules.
Medicinal Chemistry: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of proline-based drugs.
Biological Studies: It serves as a building block in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-3-(3-methoxybenzyl)proline involves its reactivity as a protected proline derivative. The Boc group provides stability and prevents unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxybenzyl group can participate in aromatic interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-3-(3-methoxybenzyl)proline can be compared with other proline derivatives such as:
1-(tert-Butoxycarbonyl)-3-(4-methoxybenzyl)proline: Similar structure but with a different position of the methoxy group on the benzyl ring.
1-(tert-Butoxycarbonyl)-3-(3-chlorobenzyl)proline: Contains a chloro substituent instead of a methoxy group.
1-(tert-Butoxycarbonyl)-3-(3-nitrobenzyl)proline: Contains a nitro group, which significantly alters its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-9-8-13(15(19)16(20)21)10-12-6-5-7-14(11-12)23-4/h5-7,11,13,15H,8-10H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLAJBNRVFAWNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)CC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1467536.png)

![Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine](/img/structure/B1467538.png)

![2-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467542.png)
![3-chloro-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione](/img/structure/B1467543.png)

![1-[(5-Bromofuran-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1467548.png)

amine](/img/structure/B1467550.png)
![1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1467552.png)

